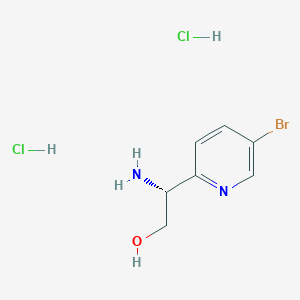

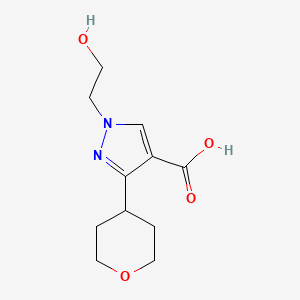

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is a compound of interest in the field of medicinal chemistry due to its potential as a building block for pharmaceutical agents. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and methodologies that could be relevant for its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves chemoenzymatic routes and asymmetric synthesis techniques. For instance, an enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol was prepared using kinetic resolution with Candida antarctica lipase, which was then converted into (R)-1-(pyridin-3-yl)-2-aminoethanol . Another study describes the asymmetric synthesis of a related compound, (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride, using an oxazaborolidine-catalyzed borane reduction, where the stereochemistry is crucial and influenced by the reaction conditions . These methods could potentially be adapted for the synthesis of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride.

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is often complex and requires careful analysis to ensure the correct stereochemistry. The oxazaborolidine-catalyzed reduction is one such method that allows for control over the stereochemistry during the synthesis process . The stereochemistry is a key factor in the biological activity of these compounds, and thus, its analysis is critical.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically stereoselective and require careful optimization. For example, the diastereoselective alkylation and reduction steps in the synthesis of a prostaglandin D2 receptor antagonist intermediate are crucial for achieving the desired stereochemistry . Similarly, the rate of substrate addition and reaction temperature are important parameters in the oxazaborolidine-catalyzed reduction to obtain high enantiomeric excess .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and stereochemistry. While the papers provided do not detail the physical properties of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride, they do suggest that similar compounds require careful handling, especially during scale-up and reduction reactions, to ensure safety and maintain the integrity of the stereochemistry . The presence of functional groups such as the amino group and the pyridinyl moiety would likely affect the solubility, stability, and reactivity of the compound.

Scientific Research Applications

Asymmetric Synthesis

A key application of (R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride is in asymmetric synthesis. For instance, Duquette et al. (2003) demonstrated a scalable process for the asymmetric synthesis of this compound, emphasizing the importance of the stereochemistry set via reduction of 3-chloroacetyl pyridine. This process is significant in the preparation of enantiomerically pure compounds, essential in pharmaceutical synthesis (Duquette, Zhang, Zhu, & Reeves, 2003).

Enantioselective Processes

The compound's role in enantioselective processes is also noteworthy. In 1998, Conde et al. described the resolution of a related compound through lipase-catalyzed enantioselective processes, highlighting the potential for producing enantiomerically pure intermediates in the synthesis of adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).

Catalysis and Intermediate Formation

Further research includes the formation of pyridylcarbene intermediates by thermal decomposition of related bromo-pyridine compounds, as detailed by Abarca et al. (2006). This study underscores the compound's potential in catalytic processes and as an intermediate in complex chemical reactions (Abarca, Ballesteros, & Blanco, 2006).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of optically active derivatives of this compound, as researched by Perrone et al. (2006), demonstrates its utility in creating specific moieties of beta3-adrenergic receptor agonists. This process utilizes biocatalysts for the preparation of enantiomerically pure compounds (Perrone, Santandrea, Giorgio, Bleve, Scilimati, & Tortorella, 2006).

Safety And Hazards

properties

IUPAC Name |

(2R)-2-amino-2-(5-bromopyridin-2-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.2ClH/c8-5-1-2-7(10-3-5)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISCRERGYJWDJN-ILKKLZGPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Br)[C@H](CO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(5-bromopyridin-2-yl)ethanol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2508175.png)

![N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508176.png)

![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2508181.png)

![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2508182.png)

![N-(2,3-dimethylphenyl)-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2508185.png)

![Methyl 8-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2508191.png)